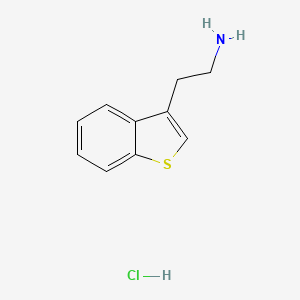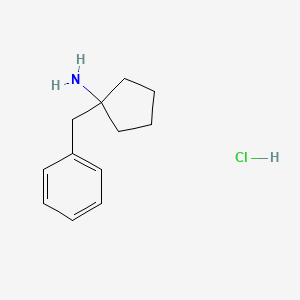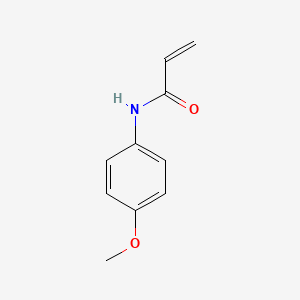
N-(4-甲氧基苯基)丙烯酰胺
概述
描述
N-(4-Methoxyphenyl)acrylamide is an organic compound characterized by the presence of an acrylamide group attached to a 4-methoxyphenyl ring
科学研究应用
作用机制
N-(4-甲氧基苯基)丙烯酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,在其作为缓蚀剂的作用中,它吸附到金属表面,形成一层保护层,防止腐蚀。 在生物系统中,它可能与细胞成分相互作用,导致各种生物效应 .
安全和危害
未来方向
There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .
生化分析
Biochemical Properties
N-(4-Methoxyphenyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in its biotransformation. The compound also interacts with glutathione S-transferase (GST), leading to the formation of conjugates. These interactions are crucial for the compound’s metabolic processes and its role in biochemical pathways .
Cellular Effects
N-(4-Methoxyphenyl)acrylamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause cytotoxicity and activate oxidative stress responses in cells. These effects are primarily due to its reactivity with biological nucleophiles such as DNA bases, proteins, and peptides . Additionally, N-(4-Methoxyphenyl)acrylamide can impact cell proliferation and apoptosis, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)acrylamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins. For instance, it forms covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways . The compound’s electrophilic nature allows it to react with nucleophiles, contributing to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)acrylamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that acrylamides, including N-(4-Methoxyphenyl)acrylamide, exhibit high excess toxicity due to their reactivity with biological nucleophiles . Over time, the compound can cause oxidative stress and cytotoxicity, affecting cellular health and function.
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)acrylamide vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause neurotoxicity, reproductive toxicity, and carcinogenicity . Studies have shown that the administration of acrylamides at daily doses of 6 to 9 mg/kg does not produce evidence of neurotoxicity in rats until a cumulative dose of 1200 to 1800 mg/kg is attained . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
N-(4-Methoxyphenyl)acrylamide is involved in several metabolic pathways. It undergoes biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide, a reactive metabolite. Additionally, the compound is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of conjugates such as N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of N-(4-Methoxyphenyl)acrylamide within cells and tissues are influenced by various factors. The compound is transported via specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects. The distribution of the compound is also affected by its interactions with cellular components and its physicochemical properties .
Subcellular Localization
N-(4-Methoxyphenyl)acrylamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .
准备方法
合成路线和反应条件
N-(4-甲氧基苯基)丙烯酰胺可以通过在碱(如哌啶)存在下,将4-甲氧基苯甲醛与乙酰胺反应来合成。 该反应通常涉及在乙醇中将混合物回流,然后使用乙醇和二甲基甲酰胺的混合物进行结晶 .
工业生产方法
文献中没有详细记录N-(4-甲氧基苯基)丙烯酰胺的工业生产方法。 上述合成路线可以通过适当优化反应条件和纯化过程,扩大到工业应用。
化学反应分析
反应类型
N-(4-甲氧基苯基)丙烯酰胺会发生各种化学反应,包括:
氧化: 甲氧基可以氧化形成羟基。
还原: 丙烯酰胺基团可以还原形成胺。
取代: 在适当条件下,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应可以在催化剂存在下,使用卤素或亲核试剂进行。
主要产物
氧化: 4-羟基苯基丙烯酰胺
还原: N-(4-甲氧基苯基)乙胺
取代: 不同取代的苯基丙烯酰胺,取决于所用取代基。
相似化合物的比较
类似化合物
- N-(4-羟基苯基)丙烯酰胺
- N-(4-甲基苯基)丙烯酰胺
- N-(4-氯苯基)丙烯酰胺
独特性
N-(4-甲氧基苯基)丙烯酰胺由于存在甲氧基,使其具有特定的化学和物理性质,从而具有独特性。 该官能团可以影响化合物的反应性、溶解度和与其他分子的相互作用,使其与其类似物有所不同 .
属性
IUPAC Name |
N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHDGRAROYGJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228303 | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-37-2 | |
| Record name | N-(4-Methoxyphenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methoxyphenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methoxyphenyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?
A1: N-(4-Methoxyphenyl)acrylamide can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.
- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].
- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].
Q2: Can N-(4-Methoxyphenyl)acrylamide be used as a starting material for synthesizing other compounds?
A2: Yes, N-(4-Methoxyphenyl)acrylamide can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where N-(4-methoxyphenyl)acrylamide is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The N-(4-methoxyphenyl)acrylamide then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


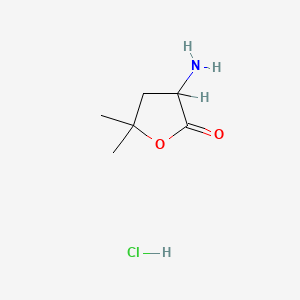
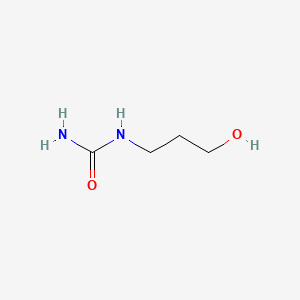

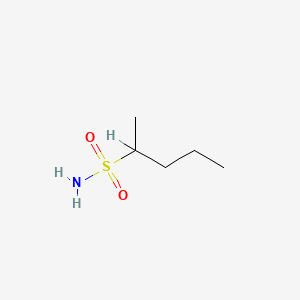

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)






